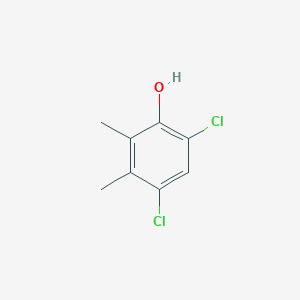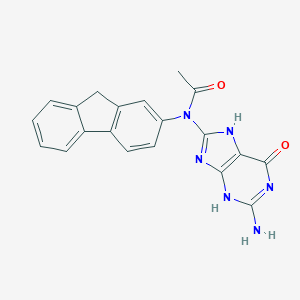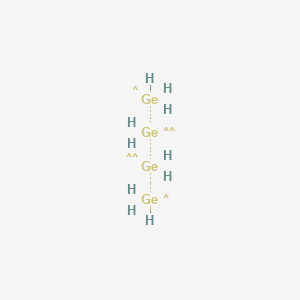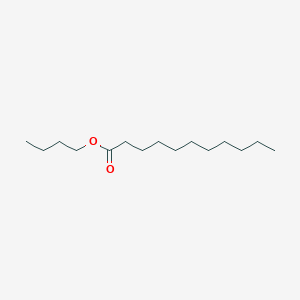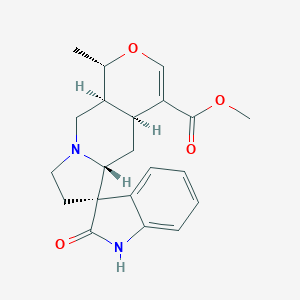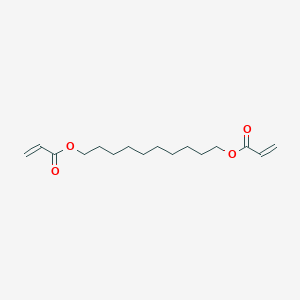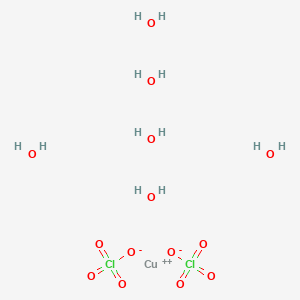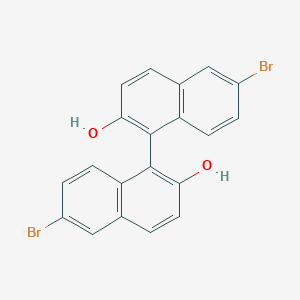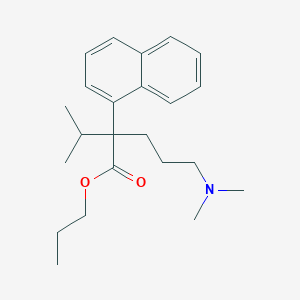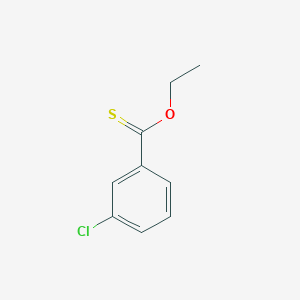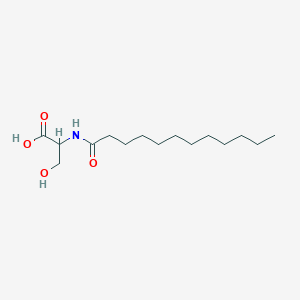
N-月桂酰-L-丝氨酸
描述
These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . N-Lauroyl-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.
科学研究应用
N-Lauroyl-L-serine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its role in cell membrane permeability and as a potential enhancer for drug delivery systems.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
作用机制
Target of Action
N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of N-Lauroyl-L-serine are the air/water interfaces where it exhibits its surface-active properties .
Mode of Action
N-Lauroyl-L-serine interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .
Biochemical Pathways
N-Lauroyl-L-serine is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
Pharmacokinetics
L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .
Result of Action
The molecular and cellular effects of N-Lauroyl-L-serine’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .
Action Environment
The action of N-Lauroyl-L-serine can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.
生化分析
Biochemical Properties
N-Lauroyl-L-serine is a substrate for a novel aminoacylase from Paraburkholderia monticola (PmAcy) . This enzyme exhibits hydrolytic activity with several N-acyl-amino acids, including N-Lauroyl-L-serine . The enzyme prefers long-chain acyl-amino-acids and displays hardly any activity with acetyl-amino acids .
Molecular Mechanism
The molecular mechanism of N-Lauroyl-L-serine involves its interaction with the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis with good conversion rates . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .
Temporal Effects in Laboratory Settings
The PmAcy enzyme exhibits exceptional temperature and pH stability . A heat activation of PmAcy was observed upon incubation at temperatures up to 80 °C . The enzyme exhibited the highest conversion rate of 773 U/mg with N-Lauroyl-L-serine at 75 °C .
Metabolic Pathways
N-Lauroyl-L-serine is involved in the metabolic pathways mediated by the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis, which involves the interaction of N-Lauroyl-L-serine with other enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: N-Lauroyl-L-serine can be synthesized through the acylation of L-serine with lauroyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve L-serine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add lauroyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-Lauroyl-L-serine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions: N-Lauroyl-L-serine undergoes various chemical reactions, including:
Hydrolysis: The amide bond in N-Lauroyl-L-serine can be hydrolyzed under acidic or basic conditions to yield lauric acid and L-serine.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acyl chain, leading to the formation of hydroperoxides and other oxidized products.
Substitution: N-Lauroyl-L-serine can participate in substitution reactions where the lauroyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acylation reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Lauric acid and L-serine.
Oxidation: Hydroperoxides and other oxidized derivatives.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
相似化合物的比较
- N-Lauroyl-L-alanine
- N-Lauroyl-L-leucine
- N-Lauroyl-L-phenylalanine
属性
CAS 编号 |
14379-56-7 |
|---|---|
分子式 |
C15H29NO4 |
分子量 |
287.39 g/mol |
IUPAC 名称 |
2-(dodecanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |
InChI 键 |
XGFQVJQXCLZRFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Key on ui other cas no. |
14379-56-7 |
相关CAS编号 |
70609-64-2 (sodium) |
同义词 |
N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


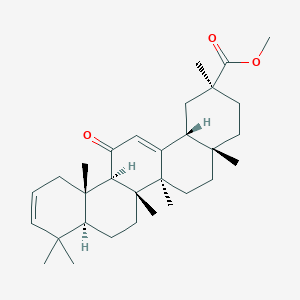

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)
